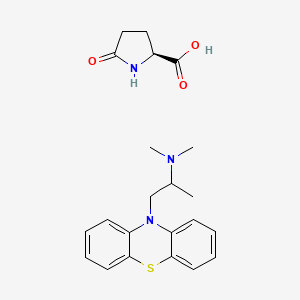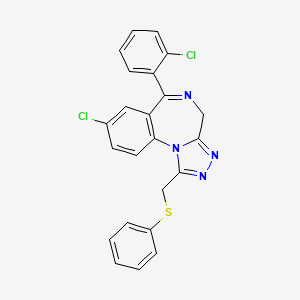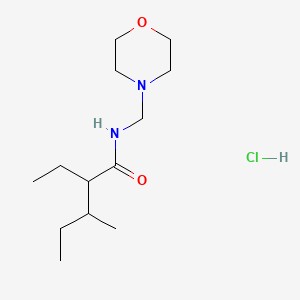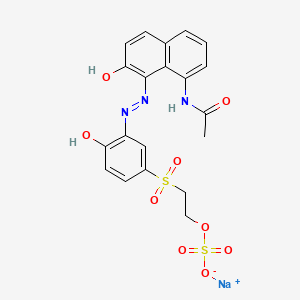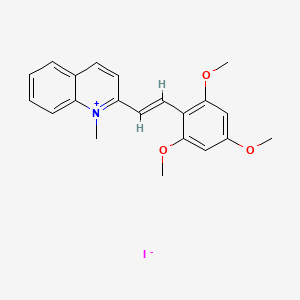
Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide is a chemical compound with the molecular formula C21H22INO3 It is known for its unique structure, which includes a quinolinium core and a trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide typically involves the reaction of quinoline derivatives with 2,4,6-trimethoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like ethanol. The resulting product is then treated with methyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.
Substitution: The trimethoxyphenyl group can undergo substitution reactions, where one or more methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles are employed under conditions that favor substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinium oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in various substituted quinolinium compounds.
Wissenschaftliche Forschungsanwendungen
Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quinolinium derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group plays a crucial role in binding to these targets, while the quinolinium core facilitates the compound’s overall activity. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolinium, 1-methyl-2-(2-(3,4,5-trimethoxyphenyl)ethenyl)-, iodide: Similar structure but with different substitution pattern on the phenyl ring.
Quinolinium, 1-methyl-2-(2-(2,4-dimethoxyphenyl)ethenyl)-, iodide: Lacks one methoxy group compared to the original compound.
Uniqueness
Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide is unique due to the presence of the 2,4,6-trimethoxyphenyl group, which imparts distinct chemical and biological properties. This substitution pattern enhances its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
110816-65-4 |
|---|---|
Molekularformel |
C21H22INO3 |
Molekulargewicht |
463.3 g/mol |
IUPAC-Name |
1-methyl-2-[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]quinolin-1-ium;iodide |
InChI |
InChI=1S/C21H22NO3.HI/c1-22-16(10-9-15-7-5-6-8-19(15)22)11-12-18-20(24-3)13-17(23-2)14-21(18)25-4;/h5-14H,1-4H3;1H/q+1;/p-1/b12-11+; |
InChI-Schlüssel |
BSZCJECWUBRILW-CALJPSDSSA-M |
Isomerische SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=C(C=C(C=C3OC)OC)OC.[I-] |
Kanonische SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=C(C=C(C=C3OC)OC)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


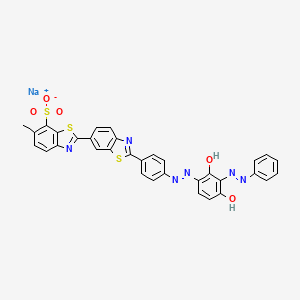

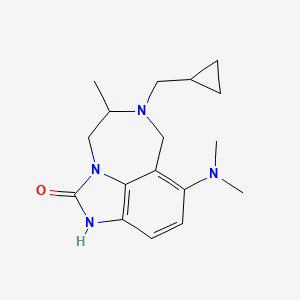
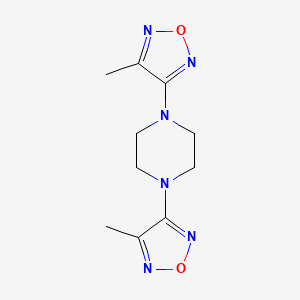


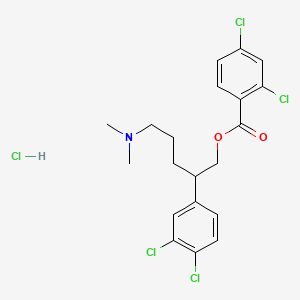
![1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride](/img/structure/B12717542.png)
